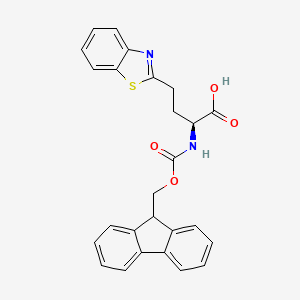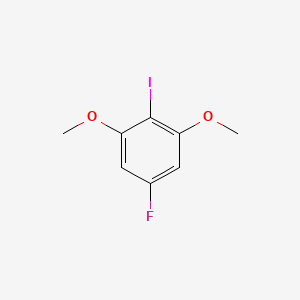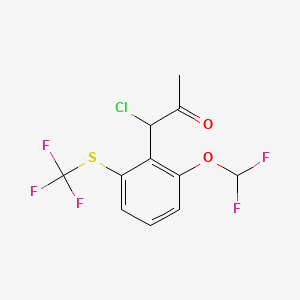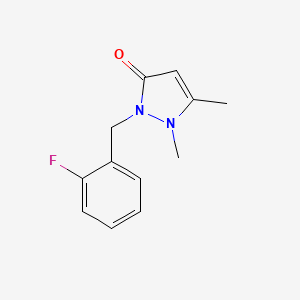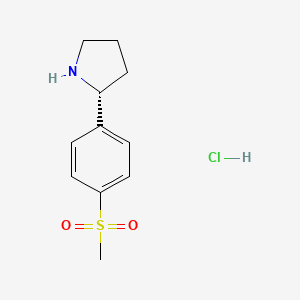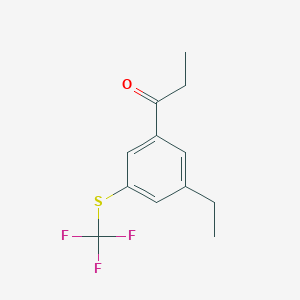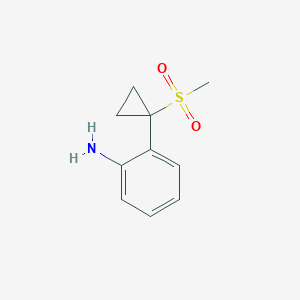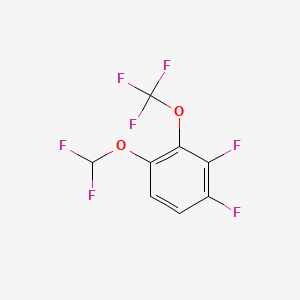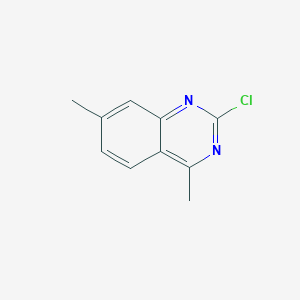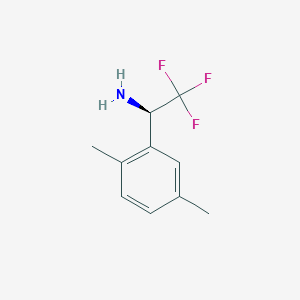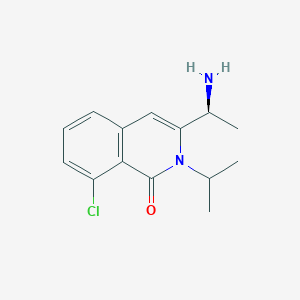
(s)-3-(1-Aminoethyl)-8-chloro-2-isopropylisoquinolin-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-3-(1-Aminoethyl)-8-chloro-2-isopropylisoquinolin-1(2h)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group, a chloro substituent, and an isopropyl group attached to an isoquinoline core. Its stereochemistry is denoted by the (s) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-Aminoethyl)-8-chloro-2-isopropylisoquinolin-1(2h)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Chloro Substituent: Chlorination of the isoquinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Aminoethyl Group Introduction: The aminoethyl group can be added through reductive amination, where the corresponding ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(s)-3-(1-Aminoethyl)-8-chloro-2-isopropylisoquinolin-1(2h)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(s)-3-(1-Aminoethyl)-8-chloro-2-isopropylisoquinolin-1(2h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (s)-3-(1-Aminoethyl)-8-chloro-2-isopropylisoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, enzymes, or nucleic acids, leading to various biological effects. The chloro substituent and isopropyl group may also contribute to its binding affinity and specificity. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(s)-3-(1-Aminoethyl)-8-chloro-2-methylisoquinolin-1(2h)-one: Similar structure but with a methyl group instead of an isopropyl group.
(s)-3-(1-Aminoethyl)-8-bromo-2-isopropylisoquinolin-1(2h)-one: Similar structure but with a bromo substituent instead of a chloro substituent.
(s)-3-(1-Aminoethyl)-8-chloro-2-ethylisoquinolin-1(2h)-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
(s)-3-(1-Aminoethyl)-8-chloro-2-isopropylisoquinolin-1(2h)-one is unique due to its specific combination of substituents and stereochemistry, which may result in distinct chemical reactivity and biological activity compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H17ClN2O |
|---|---|
Peso molecular |
264.75 g/mol |
Nombre IUPAC |
3-[(1S)-1-aminoethyl]-8-chloro-2-propan-2-ylisoquinolin-1-one |
InChI |
InChI=1S/C14H17ClN2O/c1-8(2)17-12(9(3)16)7-10-5-4-6-11(15)13(10)14(17)18/h4-9H,16H2,1-3H3/t9-/m0/s1 |
Clave InChI |
FNMKVMAYYAAZRJ-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C(C)C)N |
SMILES canónico |
CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)Cl)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


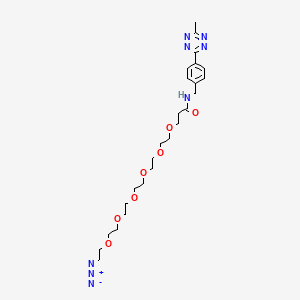
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
